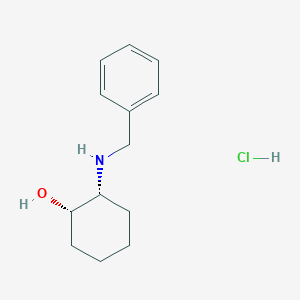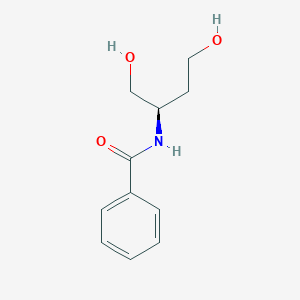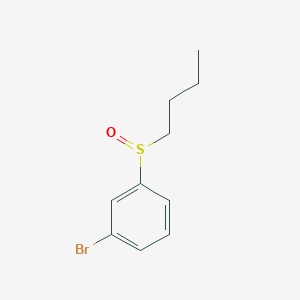
(S)-Amino-pyridin-3-YL-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Amino-pyridin-3-YL-acetic acid, also known as (S)-APYAC, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral amino acid derivative that has been found to have several potential applications in the fields of medicine and biotechnology.
科学的研究の応用
(S)-APYAC has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that (S)-APYAC has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammatory diseases.
作用機序
The mechanism of action of (S)-APYAC is not fully understood. However, studies have shown that it acts as an agonist for the GPR35 receptor, which is involved in several physiological processes such as inflammation, pain, and cancer cell growth. (S)-APYAC has also been found to activate the ERK1/2 signaling pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
(S)-APYAC has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammatory diseases. In addition, (S)-APYAC has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using (S)-APYAC in lab experiments is its high potency and specificity. It has been found to have a high affinity for the GPR35 receptor, making it a useful tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of using (S)-APYAC is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for research on (S)-APYAC. One potential direction is to investigate its potential as a treatment for cancer. Studies have shown that (S)-APYAC has anti-tumor properties, and further research could help to develop it as a potential cancer therapy. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases. Studies have shown that (S)-APYAC has neuroprotective effects, and further research could help to develop it as a potential treatment for Alzheimer's and Parkinson's. Additionally, further research could be conducted to investigate the potential of (S)-APYAC as a treatment for chronic pain and inflammatory diseases.
合成法
(S)-APYAC can be synthesized using several methods. One of the most common methods is the asymmetric synthesis of (S)-APYAC from pyridine-3-carboxylic acid. This method involves the use of chiral reagents and catalysts to selectively form the (S)-enantiomer of APYAC. Other methods of synthesis include the use of enzymatic reactions and chemical modifications of existing compounds.
特性
IUPAC Name |
(2S)-2-amino-2-pyridin-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKDJKGHCRHSLB-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975397 |
Source


|
| Record name | Amino(pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59966-29-9 |
Source


|
| Record name | Amino(pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)






![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)